4-Cyclopropylmorpholine-3-carboxamide
説明
4-Cyclopropylmorpholine-3-carboxamide is a synthetic organic compound featuring a morpholine ring substituted with a cyclopropyl group at the 4-position and a carboxamide moiety at the 3-position. The cyclopropyl group, a strained three-membered hydrocarbon ring, may enhance metabolic stability by resisting oxidative degradation . The carboxamide group (-CONH₂) provides hydrogen-bonding capabilities, which could influence bioavailability and target-binding interactions.
特性
分子式 |
C8H14N2O2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
4-cyclopropylmorpholine-3-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-8(11)7-5-12-4-3-10(7)6-1-2-6/h6-7H,1-5H2,(H2,9,11) |
InChIキー |
IQKVNIHLSNSJJI-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2CCOCC2C(=O)N |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural homology or functional group similarity with 4-Cyclopropylmorpholine-3-carboxamide:
Key Differences and Implications
Core Heterocycle: The morpholine ring in 4-Cyclopropylmorpholine-3-carboxamide is saturated, enhancing conformational rigidity compared to the aromatic quinoline or imidazole cores in the analogs. This may reduce metabolic oxidation and improve stability .
Functional Groups: The carboxamide group in the target compound and 3,3-dimethyl-1-triazenoimidazole-4-carboxamide supports hydrogen bonding, critical for target recognition. The triazeno group in 3,3-dimethyl-1-triazenoimidazole-4-carboxamide is a known alkylating moiety, enabling DNA crosslinking (e.g., dacarbazine’s antitumor activity). The absence of this group in 4-Cyclopropylmorpholine-3-carboxamide suggests a non-alkylating mechanism, possibly enzyme inhibition .
However, in quinoline analogs, this group is adjacent to a ketone, which may increase electrophilicity and reactivity . The piperazine and ethylenediamine substituents in MM0018.04/05 introduce basic nitrogen atoms, improving water solubility but also increasing the risk of off-target interactions with cationic transporters .
Pharmacological and Physicochemical Properties (Hypothetical)
| Property | 4-Cyclopropylmorpholine-3-carboxamide | Quinoline Analogs (MM0018.04/05) | Triazenoimidazole Carboxamide |
|---|---|---|---|
| Molecular Weight | ~210 g/mol | ~350–400 g/mol | ~180 g/mol |
| Solubility (Water) | Moderate (due to morpholine) | Low (aromatic quinoline core) | Moderate (imidazole polarity) |
| Metabolic Stability | High (saturated ring) | Moderate (aromatic oxidation) | Low (triazeno degradation) |
| Therapeutic Use | Enzyme inhibition (hypothesized) | Impurities in fluoroquinolone APIs | Alkylating chemotherapy |
Research Findings and Contradictions
- Triazenoimidazole Carboxamides (e.g., dacarbazine) are clinically used for melanoma but suffer from toxicity due to nonspecific alkylation. The absence of a triazeno group in 4-Cyclopropylmorpholine-3-carboxamide may mitigate such risks, though its efficacy in oncology remains unproven .
- Quinoline Impurities: The structural dissimilarity between 4-Cyclopropylmorpholine-3-carboxamide and quinoline-based impurities (MM0018.04/05) underscores divergent synthetic pathways and purity profiles. This highlights the importance of analytical methods to distinguish such compounds in pharmaceutical manufacturing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
